Cas no 1271476-04-0 (3-[6-chloro-5-(trifluoromethyl)pyridazin-3-yl]benzonitrile)
![3-[6-chloro-5-(trifluoromethyl)pyridazin-3-yl]benzonitrile structure](https://www.kuujia.com/scimg/cas/1271476-04-0x500.png)
3-[6-chloro-5-(trifluoromethyl)pyridazin-3-yl]benzonitrile Chemical and Physical Properties
Names and Identifiers
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- Benzonitrile, 3-[6-chloro-5-(trifluoromethyl)-3-pyridazinyl]-
- 3-[6-chloro-5-(trifluoromethyl)pyridazin-3-yl]benzonitrile
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- MDL: MFCD30501535
- Inchi: 1S/C12H5ClF3N3/c13-11-9(12(14,15)16)5-10(18-19-11)8-3-1-2-7(4-8)6-17/h1-5H
- InChI Key: NHOJOIZIBYCOEU-UHFFFAOYSA-N
- SMILES: C(#N)C1=CC=CC(C2=NN=C(Cl)C(C(F)(F)F)=C2)=C1
3-[6-chloro-5-(trifluoromethyl)pyridazin-3-yl]benzonitrile Pricemore >>
Enterprise | No. | Product name | Cas No. | Purity | Specification | Price | update time | Inquiry |
---|---|---|---|---|---|---|---|---|
Enamine | EN300-341115-2.5g |
3-[6-chloro-5-(trifluoromethyl)pyridazin-3-yl]benzonitrile |
1271476-04-0 | 95.0% | 2.5g |
$1848.0 | 2025-03-18 | |
NAN JING YAO SHI KE JI GU FEN Co., Ltd. | PBTEN24149-100MG |
3-[6-chloro-5-(trifluoromethyl)pyridazin-3-yl]benzonitrile |
1271476-04-0 | 95% | 100MG |
¥ 1,029.00 | 2023-03-31 | |
NAN JING YAO SHI KE JI GU FEN Co., Ltd. | PBTEN24149-250MG |
3-[6-chloro-5-(trifluoromethyl)pyridazin-3-yl]benzonitrile |
1271476-04-0 | 95% | 250MG |
¥ 1,650.00 | 2023-03-31 | |
NAN JING YAO SHI KE JI GU FEN Co., Ltd. | PBTEN24149-10G |
3-[6-chloro-5-(trifluoromethyl)pyridazin-3-yl]benzonitrile |
1271476-04-0 | 95% | 10g |
¥ 20,592.00 | 2023-03-31 | |
Enamine | EN300-341115-0.05g |
3-[6-chloro-5-(trifluoromethyl)pyridazin-3-yl]benzonitrile |
1271476-04-0 | 95.0% | 0.05g |
$792.0 | 2025-03-18 | |
Enamine | EN300-341115-10g |
3-[6-chloro-5-(trifluoromethyl)pyridazin-3-yl]benzonitrile |
1271476-04-0 | 10g |
$4052.0 | 2023-09-03 | ||
Ambeed | A1101529-1g |
3-[6-Chloro-5-(trifluoromethyl)pyridazin-3-yl]benzonitrile |
1271476-04-0 | 95% | 1g |
$684.0 | 2024-04-25 | |
SHANG HAI HAO HONG Biomedical Technology Co., Ltd. | 1555699-500mg |
3-(6-Chloro-5-(trifluoromethyl)pyridazin-3-yl)benzonitrile |
1271476-04-0 | 98% | 500mg |
¥7355.00 | 2024-08-09 | |
Enamine | EN300-341115-0.5g |
3-[6-chloro-5-(trifluoromethyl)pyridazin-3-yl]benzonitrile |
1271476-04-0 | 95.0% | 0.5g |
$905.0 | 2025-03-18 | |
Enamine | EN300-341115-10.0g |
3-[6-chloro-5-(trifluoromethyl)pyridazin-3-yl]benzonitrile |
1271476-04-0 | 95.0% | 10.0g |
$4052.0 | 2025-03-18 |
3-[6-chloro-5-(trifluoromethyl)pyridazin-3-yl]benzonitrile Related Literature
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Aiping Zhang,Pingang He,Yuzhi Fang Analyst, 2003,128, 260-264
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Daniele Battegazzore,Jenny Alongi,Gaelle Fontaine,Alberto Frache,Serge Bourbigot,Giulio Malucelli RSC Adv., 2015,5, 39424-39432
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Zhenwei Wang,Husam N. Alshareef J. Mater. Chem. A, 2018,6, 10176-10183
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Georgia E. Williams,Gabriele Kociok-Köhn,Simon E. Lewis Org. Biomol. Chem., 2021,19, 2502-2511
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Junwei Yang,Moyun Chen,Ji Ma,Wei Huang,Haoyun Zhu,Yuli Huang,Weizhi Wang J. Mater. Chem. C, 2015,3, 10074-10078
Additional information on 3-[6-chloro-5-(trifluoromethyl)pyridazin-3-yl]benzonitrile
3-[6-Chloro-5-(Trifluoromethyl)pyridazin-3-yl]benzonitrile (CAS No. 1271476-04-0): A Comprehensive Overview
3-[6-Chloro-5-(trifluoromethyl)pyridazin-3-yl]benzonitrile (CAS No. 1271476-04-0) is a potent and selective compound that has garnered significant attention in the field of medicinal chemistry and drug discovery. This compound, often referred to by its CAS number 1271476-04-0, is a member of the pyridazine class of heterocyclic compounds and is characterized by its unique structural features, including a chloro-substituted pyridazine ring and a trifluoromethyl group. These structural elements contribute to its diverse biological activities and potential therapeutic applications.
The chemical structure of 3-[6-chloro-5-(trifluoromethyl)pyridazin-3-yl]benzonitrile consists of a benzene ring linked to a pyridazine ring through a carbon-nitrogen bond. The presence of the chloro and trifluoromethyl substituents on the pyridazine ring imparts significant electronic and steric effects, which are crucial for its pharmacological properties. The nitrile group on the benzene ring further enhances the compound's reactivity and binding affinity to various biological targets.
Recent studies have highlighted the potential of 3-[6-chloro-5-(trifluoromethyl)pyridazin-3-yl]benzonitrile in various therapeutic areas. One of the most notable applications is in the treatment of cancer. Research has shown that this compound exhibits potent antiproliferative activity against several cancer cell lines, including those derived from breast, lung, and colon cancers. The mechanism of action involves the inhibition of key signaling pathways that are dysregulated in cancer cells, such as the PI3K/AKT/mTOR pathway.
In addition to its antiproliferative effects, 3-[6-chloro-5-(trifluoromethyl)pyridazin-3-yl]benzonitrile has also been investigated for its potential as an anti-inflammatory agent. In vitro studies have demonstrated that this compound can effectively inhibit the production of pro-inflammatory cytokines, such as TNF-alpha and IL-6, which are implicated in various inflammatory diseases. This property makes it a promising candidate for the development of new anti-inflammatory drugs.
The pharmacokinetic properties of 3-[6-chloro-5-(trifluoromethyl)pyridazin-3-yl]benzonitrile have been extensively studied to assess its suitability for clinical use. Preclinical data indicate that this compound has favorable oral bioavailability and a reasonable half-life, which are essential for effective drug delivery. Furthermore, it has been shown to exhibit low toxicity in animal models, suggesting a favorable safety profile.
Clinical trials are currently underway to evaluate the safety and efficacy of 3-[6-chloro-5-(trifluoromethyl)pyridazin-3-yl]benzonitrile in human subjects. Early results from phase I trials have been promising, with no significant adverse effects reported at therapeutic doses. These findings have paved the way for further clinical development and potential approval as a new therapeutic agent.
The synthesis of 3-[6-chloro-5-(trifluoromethyl)pyridazin-3-yl]benzonitrile has been optimized to ensure high yields and purity. Various synthetic routes have been explored, including multistep reactions involving coupling reactions, halogenation, and nitrilation steps. These methods have been refined to minimize by-products and improve overall efficiency, making large-scale production feasible.
In conclusion, 3-[6-chloro-5-(trifluoromethyl)pyridazin-3-yl]benzonitrile (CAS No. 1271476-04-0) represents a promising compound with diverse biological activities and potential therapeutic applications. Its unique chemical structure and favorable pharmacological properties make it an attractive candidate for further research and development in the fields of oncology and inflammation. As ongoing studies continue to uncover new insights into its mechanisms of action and clinical potential, this compound is poised to play a significant role in advancing medical treatments for various diseases.
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